![molecular formula C20H22N2O3 B2370347 N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide CAS No. 1421499-96-8](/img/structure/B2370347.png)
N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide are not provided in the search results. For detailed chemical reaction analysis, it is suggested to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide are not explicitly mentioned in the search results. For detailed physical and chemical properties analysis, it is suggested to refer to specialized chemical databases or literature .Scientific Research Applications
- Application : Recent research has identified this compound as a potential NNRTI. Computational modeling techniques, including quantitative pharmacophore modeling and docking studies, suggest that it could inhibit reverse transcriptase enzymes . Further experimental validation is needed.
Antiretroviral Therapy (ART) Development
Mathpal, D., Almeleebia, T. M., Alshahrani, K. M., et al. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5262. DOI: 10.3390/molecules26175262
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(21-13-15-7-3-1-4-8-15)19(24)22-14-20(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,17,25H,11-14H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJWLYQNWZRTKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide |
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